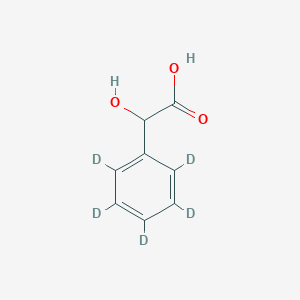

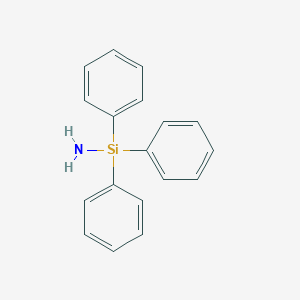

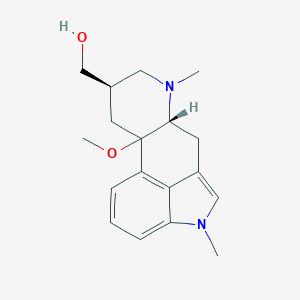

![molecular formula C15H15NO3 B047119 苄基 N-[2-(羟甲基)苯基]氨基甲酸酯 CAS No. 111881-64-2](/img/structure/B47119.png)

苄基 N-[2-(羟甲基)苯基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to Benzyl N-[2-(hydroxymethyl)phenyl]carbamate involves the reaction of 2-(aminomethyl)phenols with substituted phenyl chloroformates. This process can be accelerated by electron-withdrawing substituents and catalyzed by triethylamine in certain solvents, such as toluene but not in dioxane, suggesting a method for preparing substituted 4 H -1,3-benzoxazin-2(3 H )-ones (Mindl et al., 2000).

Molecular Structure Analysis

The molecular structure of similar carbamate compounds has been analyzed, revealing significant features such as dihedral angles and hydrogen bonding patterns that contribute to their stability and reactivity. For instance, in certain carbamate structures, supramolecular layers are linked by hydroxy–sulfonamide and carbamate–carbamate hydrogen bonds, alongside C—H⋯O and C—H⋯π interactions, indicating a complex interplay of structural elements (Moreth et al., 2012).

Chemical Reactions and Properties

Benzyl N-[2-(hydroxymethyl)phenyl]carbamate and its derivatives undergo various chemical reactions, including cyclization and nucleophilic substitutions, influenced by the nature of substituents and reaction conditions. These reactions often lead to the formation of cyclic compounds and other derivatives with potential biological activity. The kinetics of these reactions can be significantly affected by the electronic and steric factors of substituents on the benzene ring, highlighting the importance of molecular structure in determining chemical reactivity (Yakushijin et al., 1981).

Physical Properties Analysis

The physical properties of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in synthesis and formulation. Studies have detailed the hydrogen bonding and crystal packing of carbamate compounds, offering insights into their stability and interactions with other molecules (Garden et al., 2007).

科学研究应用

环境影响和降解

氯丙酰胺,一种与苄基 N-[2-(羟甲基)苯基]氨基甲酸酯在结构上相关的 N-苯基氨基甲酸酯,已被研究其环境影响和降解机制。氯丙酰胺作为一种杀虫剂,由于其持久性和有毒分解产物,对环境和人类健康构成风险。专注于其通过水解、生物分解、光解和热过程降解的研究旨在了解降解速率和这些化合物环境分配的可变性 (Smith 和 Bucher,2012 年).

有机化学中的合成和应用

苯并恶硼烷与苄基氨基甲酸酯具有相似的结构,展示了从合成构件到生物活性的广泛应用。它们的独特性质导致了最近对其合成、性质和应用的研究,表明了苄基氨基甲酸酯类似物在有机化学中的多功能性 (Adamczyk-Woźniak 等人,2009 年).

烃类的催化功能化

对饱和 C-H 键的选择性功能化的研究突出了金属卟啉催化剂的作用,这些催化剂有可能应用于苄基氨基甲酸酯。这些催化剂通过羟基化、胺化和卡宾插入促进 C-O、C-N 和 C-C 键的形成,扩展了用于修改苄基氨基甲酸酯结构以用于各种应用的合成工具箱 (Che 等人,2011 年).

结构-代谢关系

氨基甲酸酯(包括与苄基 N-[2-(羟甲基)苯基]氨基甲酸酯在结构上相关的氨基甲酸酯)的代谢水解已被综述,以了解分子结构和代谢稳定性之间的关系。这一见解对于设计具有所需药代动力学性质的基于氨基甲酸酯的药物或前药至关重要 (Vacondio 等人,2010 年).

N-取代氨基甲酸酯的非光气合成

对更环保的合成路线的探索导致了探索使用 CO2 作为羰基来源的非光气法生产 N-取代氨基甲酸酯,包括那些使用 CO2 作为羰基来源的方法。这种方法不仅降低了毒性和环境影响,而且还利用了 CO2,为合成苄基氨基甲酸酯衍生物提供了一种可持续的替代方案 (Jianpen,2014 年).

作用机制

Mode of Action

The mode of action of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate is currently unknown . It’s possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate . These factors could include pH, temperature, and the presence of other molecules.

属性

IUPAC Name |

benzyl N-[2-(hydroxymethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHVJNBWUFANQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561465 |

Source

|

| Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111881-64-2 |

Source

|

| Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)

![(3Ar,5r,6s,7r,7ar)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d][1,3]oxazol-7-ol](/img/structure/B47056.png)

![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)

![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)